molecular formula C7H9N3O2 B2777602 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 1379204-00-8

4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid

Cat. No. B2777602
CAS RN: 1379204-00-8
M. Wt: 167.168
InChI Key: SFYNZVOVHFCHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid, also known as TPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TPPB is a small molecule inhibitor that targets a specific enzyme, which has been implicated in various physiological and pathophysiological processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves the inhibition of a specific enzyme, known as TRESK. TRESK is a two-pore domain potassium channel that plays a crucial role in the regulation of neuronal excitability and pain sensation. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid binds to the TRESK channel and prevents potassium ions from flowing through, leading to a decrease in neuronal excitability and pain perception.
Biochemical and Physiological Effects:
4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has also been shown to inhibit tumor growth in various cancer cell lines. In addition, 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been shown to enhance synaptic plasticity and memory formation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid in lab experiments is its specificity for the TRESK channel. This allows for precise modulation of neuronal excitability and pain perception without affecting other channels or receptors. However, one of the limitations of using 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid is its potential toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration for each experimental system.

Future Directions

There are several future directions for the study of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of the TRESK channel. Another area of interest is the application of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the potential use of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid as a therapeutic agent in cancer treatment is also an area of active research.

Synthesis Methods

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves a multistep process that starts with the preparation of 2-aminopyridine. The 2-aminopyridine is then reacted with ethyl acetoacetate to form 2-ethyl-3-hydroxy-4-pyridinone. This intermediate is then converted to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid using a series of reactions involving hydrazine hydrate, formaldehyde, and acetic anhydride. The final product is obtained as a white crystalline powder, which is soluble in water and organic solvents.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has also been studied for its role in regulating neuronal excitability and synaptic plasticity, which may have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYNZVOVHFCHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.